

5-Chloro-2-iodobenzoic acid molecular structure and weight.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-iodobenzoic acid

Cat. No.: B077137

[Get Quote](#)

An In-depth Technical Guide to 5-Chloro-2-iodobenzoic Acid

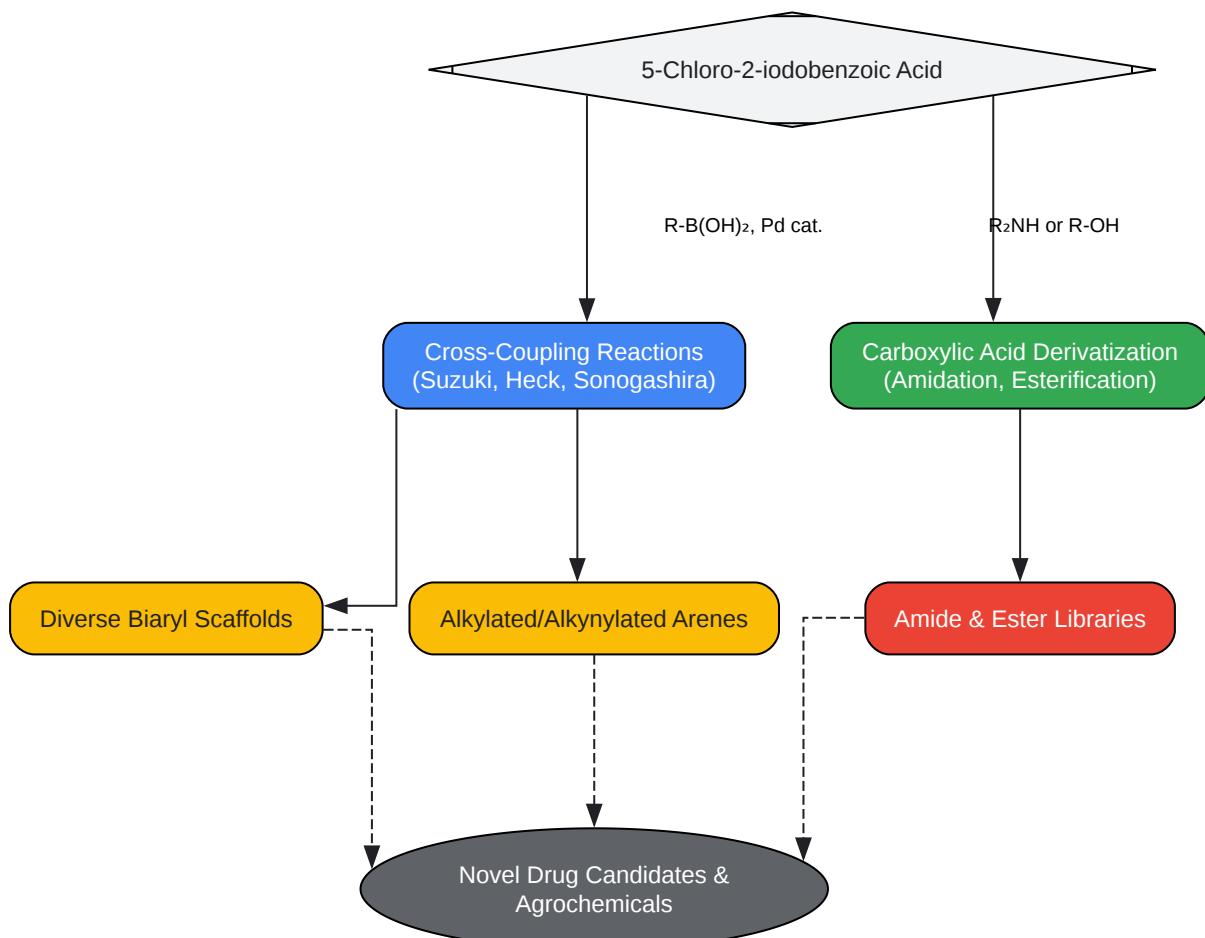
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **5-Chloro-2-iodobenzoic acid**, a key chemical intermediate. It details the molecule's structural and physical properties, its significant role as a versatile building block in organic synthesis, and its applications in pharmaceutical and agrochemical development.

Core Molecular Properties and Structure

5-Chloro-2-iodobenzoic acid, with the CAS Number 13421-00-6, is a disubstituted benzoic acid. Its structure, featuring both a chloro and an iodo substituent, makes it a valuable precursor for a wide array of organic transformations. The iodine atom is particularly suitable for various cross-coupling reactions, while the carboxylic acid group allows for modifications such as esterification and amidation.

Quantitative Data Summary


The key quantitative and identifying data for **5-Chloro-2-iodobenzoic acid** are summarized in the table below for clear reference.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₄ ClIO ₂	[1] [2] [3]
Molecular Weight	282.46 g/mol	[1] [4]
Exact Mass	281.89445 g/mol	[5]
CAS Number	13421-00-6	[1] [2] [4]
IUPAC Name	5-Chloro-2-iodobenzoic acid	[2]
Alternate Name	2-Iodo-5-chlorobenzoic acid	[1]
Melting Point	172-174 °C	[4]
Boiling Point	336.4 °C at 760 mmHg	[4]
Density	2.077 g/cm ³	[4]
InChI Key	NRPQWTVTBCRPEL- UHFFFAOYSA-N	[2]

Synthetic Utility and Logical Workflow

The primary value of **5-Chloro-2-iodobenzoic acid** in research and drug development lies in its role as a versatile synthetic intermediate.[\[3\]](#) The presence of three distinct functional handles—the carboxylic acid, the iodine atom, and the chlorine atom—allows for sequential and regioselective modifications to build molecular complexity. The iodine atom is a particularly effective leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[\[3\]](#) This enables the introduction of a wide variety of substituents at the 2-position.

The following diagram illustrates the logical workflow of how this molecule serves as a scaffold in synthetic chemistry to generate diverse compound libraries for screening and development.

[Click to download full resolution via product page](#)

Synthetic utility of **5-Chloro-2-iodobenzoic acid**.

Applications in Drug Development

This compound is a crucial starting material in the synthesis of modern pharmaceuticals, particularly anti-diabetic drugs.^[6] It serves as a key intermediate for SGLT2 (sodium-glucose co-transporter 2) inhibitors, a class of drugs used to treat type 2 diabetes.^{[7][8]} The unique substitution pattern of the molecule provides a stable and adaptable scaffold necessary for

designing compounds that can effectively target proteins involved in glucose metabolism.[\[7\]](#) Beyond diabetes, its derivatives are explored for developing novel anti-inflammatory agents and other targeted therapies.[\[8\]](#)

Representative Experimental Protocol: Synthesis of a Chloro-Iodobenzoic Acid Isomer

While a specific protocol for **5-chloro-2-iodobenzoic acid** is not detailed in the provided results, a common and illustrative method for synthesizing a closely related isomer, 2-chloro-5-iodobenzoic acid, involves a diazotization-iodination reaction sequence starting from an aminobenzoic acid precursor. This provides a relevant example of the chemistry involved.

Reaction: Synthesis of 2-chloro-5-iodobenzoic acid from 2-chloro-5-aminobenzoic acid.[\[9\]](#)

Methodology:

- **Diazotization:** 123 g of 2-chloro-5-aminobenzoic acid is added to 2000 g of a 20% aqueous sulfuric acid solution. The resulting mixture is cooled to and maintained at a temperature between 0 and 10 °C with constant stirring.[\[10\]](#)
- An aqueous solution of sodium nitrite (prepared by dissolving 51 g of sodium nitrite in 200 g of water) is added dropwise to the reaction mixture. The reaction progress is monitored via Thin-Layer Chromatography (TLC).[\[10\]](#)
- Upon completion of the diazotization, 1.2 g of urea is added to quench any excess nitrous acid. The mixture is then cooled to 0 °C.[\[9\]](#)
- **Iodination:** A solution of potassium iodide (130 g KI dissolved in 500 g of water) is added rapidly to the cold diazonium salt solution.[\[9\]](#) The mixture is stirred, allowing it to warm to room temperature, until nitrogen gas evolution ceases. Stirring is continued for an additional 30 minutes to ensure the reaction is complete.[\[9\]](#)
- **Work-up and Purification:** The resulting brown solid is collected by filtration and washed with 200 g of water.[\[9\]](#)
- The crude solid is dissolved in 400 g of ethyl acetate and washed sequentially with 300 mL of 1N hydrochloric acid, 300 mL of 10% sodium bisulfite solution, and 400 mL of saturated

brine. The organic phase is then dried over magnesium sulfate.[\[9\]](#)

- The solvent is removed under reduced pressure. The resulting crude product is recrystallized from 400 mL of toluene at 80 °C, followed by cooling to 0-5 °C for 1 hour to induce crystallization.[\[9\]](#)
- The purified solid is collected by suction filtration and dried under vacuum at 50 °C to yield the final product, 2-chloro-5-iodobenzoic acid.[\[9\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 5-Chloro-2-iodobenzoic acid [webbook.nist.gov]
- 3. nbinno.com [nbino.com]
- 4. 5-Chloro-2-iodobenzoic acid - Safety Data Sheet [chemicalbook.com]
- 5. 2-Chloro-5-iodo-benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 6. calibrechem.com [calibrechem.com]
- 7. Exploring 2 Chloro 5 Iodobenzoic Acid in Diabetes Therapy | PPTX [slideshare.net]
- 8. apicule.com [apicule.com]
- 9. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [5-Chloro-2-iodobenzoic acid molecular structure and weight.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077137#5-chloro-2-iodobenzoic-acid-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com